molecular formula C16H16N4O3 B6767609 N-(1H-benzimidazol-4-yl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide

N-(1H-benzimidazol-4-yl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide

Cat. No.: B6767609
M. Wt: 312.32 g/mol
InChI Key: IGCLNBILBDOLDU-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-4-yl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide is a synthetic organic compound that features a benzimidazole ring, an oxane ring, and an oxazole ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1H-benzimidazol-4-yl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-15(19-12-3-1-2-11-14(12)18-9-17-11)13-8-23-16(20-13)10-4-6-22-7-5-10/h1-3,8-10H,4-7H2,(H,17,18)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCLNBILBDOLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=CO2)C(=O)NC3=CC=CC4=C3N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-4-yl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide typically involves multi-step organic synthesis. A common approach might include:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Formation of the Oxazole Ring: This can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Formation of the Oxane Ring: This can be introduced through nucleophilic substitution reactions involving epoxides and nucleophiles.

    Coupling Reactions: The final step often involves coupling the benzimidazole, oxazole, and oxane moieties under specific conditions using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-4-yl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and oxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Reagents like halogens, nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could yield amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-4-yl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Known for their antimicrobial and anticancer activities.

    Oxazole Derivatives: Often studied for their anti-inflammatory and antiviral properties.

    Oxane Derivatives: Used in the synthesis of various bioactive molecules.

Uniqueness

N-(1H-benzimidazol-4-yl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide is unique due to the combination of three distinct heterocyclic rings, which may confer unique biological properties and synthetic versatility.

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